1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride involves several steps. The starting material is typically 2-(Cyclopropylmethoxy)-3-fluorobenzaldehyde, which undergoes a reductive amination reaction with ethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials .
Chemical Reactions Analysis
1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Scientific Research Applications
1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects and pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Cyclopropylmethoxy-3-fluorophenyl)ethanone: This compound has a similar structure but lacks the ethylamine group.
2-Cyclopropylmethoxy-3-fluorobenzylamine hydrochloride: This compound has a benzylamine group instead of an ethylamine group. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(cyclopropylmethoxy)-3-fluorophenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-8(14)10-3-2-4-11(13)12(10)15-7-9-5-6-9;/h2-4,8-9H,5-7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGLMNRYDFAQCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)OCC2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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